molecular formula C7H6BNaO4 B8211857 Sodium 2-boronobenzoate

Sodium 2-boronobenzoate

Cat. No.: B8211857
M. Wt: 187.92 g/mol
InChI Key: SPMRNQMJDFHGCO-UHFFFAOYSA-M
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Description

Sodium 2-boronobenzoate is a sodium salt derived from 2-boronobenzoic acid, characterized by a boron-containing substituent at the 2-position of the benzoate ring. For instance, 1-Methyl 2-boronobenzoate is utilized as a catalyst in nitromethane or hexafluoro-2-propanol solvents during the preparation of fluorinated intermediates . This suggests that this compound may serve as a precursor or intermediate in organoboron chemistry, leveraging boron's unique electrophilic properties for cross-coupling reactions or material science applications.

Properties

IUPAC Name

sodium;2-boronobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BO4.Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4,11-12H,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMRNQMJDFHGCO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C(=O)[O-])(O)O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNaO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-boronobenzoate can be synthesized through the reaction of 2-boronobenzoic acid with sodium hydroxide. The reaction typically involves dissolving 2-boronobenzoic acid in water, followed by the addition of sodium hydroxide to form the sodium salt. The reaction is carried out under mild conditions, usually at room temperature, and the product is obtained by evaporating the solvent .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-boronobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Synthesis:
Sodium 2-boronobenzoate is primarily utilized as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction is crucial for forming carbon-carbon bonds, which are foundational in constructing complex organic molecules. The compound acts as a boron source, facilitating the coupling of aryl halides with organoboranes to create biaryl compounds.

Biological Applications

Study of Boron-Containing Compounds:
In biological research, this compound is investigated for its interactions with biological systems. Its unique boron structure allows for the exploration of its effects on cellular processes and potential therapeutic applications. For instance, studies have indicated that sodium benzoate derivatives can enhance cognitive function in patients with Alzheimer’s disease by modulating specific biochemical pathways, suggesting that this compound may share similar properties due to its structural characteristics .

Industrial Applications

Catalyst in Industrial Processes:
this compound serves as a catalyst in various industrial processes, particularly in the production of advanced materials. Its ability to facilitate chemical reactions efficiently makes it valuable in manufacturing settings where high yields and purity are essential. The compound's role in catalysis often involves oxidation and reduction reactions, leading to the formation of boron-containing alcohols or hydrocarbons .

Data Table: Applications Overview

Application Area Description Potential Benefits
Organic SynthesisReagent in Suzuki-Miyaura cross-coupling reactionsEnables efficient formation of carbon-carbon bonds
Biological ResearchStudy of interactions with biological systemsPotential therapeutic effects on cognitive function
Industrial CatalysisCatalyst in advanced materials productionImproves efficiency and yield in chemical processes

Case Studies

  • Cognitive Enhancement Studies:
    Research has shown that sodium benzoate can positively influence cognitive function among dementia patients. Although this compound's specific effects remain under investigation, its structural analogs have demonstrated significant biological activity, indicating potential for similar applications .
  • Catalytic Efficiency:
    In industrial applications, this compound has been tested as a catalyst for various chemical reactions. Studies indicate that using this compound can lead to higher yields and reduced reaction times compared to traditional catalysts .
  • Environmental Impact:
    Research into the environmental applications of this compound suggests that it may be used in bioremediation processes due to its ability to interact with pollutants effectively. This potential application highlights its versatility beyond traditional chemical uses .

Mechanism of Action

The mechanism of action of sodium 2-boronobenzoate involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura reactions, it acts as a boron source that undergoes transmetalation with palladium catalysts to form carbon-carbon bonds. The molecular targets and pathways involved include palladium complexes and organic halides .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The boron substituent in sodium 2-boronobenzoate distinguishes it from other benzoate derivatives. Below is a comparative analysis of key analogs:

Compound Molecular Formula Substituent(s) Key Properties
This compound C₇H₄BO₂Na (inferred) Boron (-B) at 2-position Likely high thermal stability; potential catalytic or medicinal applications
Potassium Hydrogen 2-Sulphonatobenzoate C₇H₅O₅S·K Sulfonate (-SO₃H) at 2-position High solubility in polar solvents; used in detergents or ionic liquids
Sodium 2-amino-5-sulfobenzoate C₇H₆NO₅S·Na Amino (-NH₂) and sulfonate (-SO₃H) Bioactive properties; potential use in pharmaceuticals or dyes
Sodium 4-methoxybenzoate C₈H₇O₃Na Methoxy (-OCH₃) at 4-position Moderate solubility; thermal stability up to 250°C (experimental)
Sodium 5-amino-2-hydroxybenzoate C₇H₆NO₃Na Amino (-NH₂) and hydroxy (-OH) Chelation capacity; applications in metal ion binding

Critical Notes and Limitations

Data Gaps: Direct experimental data for this compound (e.g., solubility, melting point) are absent in the provided evidence, necessitating extrapolation from related compounds.

Functional Group Impact: While sulfonate and amino groups enhance solubility, boron’s role may prioritize reactivity over solubility, limiting direct comparisons .

Structural Similarity vs.

Biological Activity

Sodium 2-boronobenzoate is a compound belonging to the class of boronic acids, which has garnered attention in various fields of medicinal chemistry due to its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.

Overview of this compound

This compound is characterized by the presence of a boron atom bonded to a phenyl ring, which enhances its reactivity and biological interactions. Boronic acids, including this compound, have been recognized for their ability to interact with various biomolecules, leading to significant therapeutic implications.

1. Anticancer Activity

Research indicates that this compound exhibits anticancer properties through several mechanisms:

  • Inhibition of Proteasome Activity : Boronic acids can inhibit the proteasome, leading to the accumulation of pro-apoptotic factors in cancer cells. This mechanism has been observed in studies where boronic acid derivatives showed enhanced cytotoxicity against cancer cell lines .
  • Modulation of Cell Signaling Pathways : this compound may influence signaling pathways involved in cell proliferation and apoptosis. For instance, it has been shown to affect the NF-kB pathway, which is crucial for cancer cell survival .

2. Antibacterial Properties

This compound has demonstrated antibacterial activity, particularly against resistant strains due to its ability to inhibit β-lactamases:

  • β-Lactamase Inhibition : It has been reported that boronic acids can effectively inhibit Ambler class A and C β-lactamases, which are responsible for antibiotic resistance in bacteria. This property makes this compound a potential candidate for combination therapies with β-lactam antibiotics .

3. Antiviral Activity

The antiviral potential of this compound has also been explored:

  • Inhibition of Viral Entry : Studies suggest that boronic acids can interfere with viral entry mechanisms by binding to viral glycoproteins, thereby preventing infection .

Data Tables

The following table summarizes the biological activities and mechanisms associated with this compound:

Biological Activity Mechanism References
AnticancerInhibition of proteasome activity ,
Modulation of NF-kB signaling
AntibacterialInhibition of β-lactamases
AntiviralInterference with viral glycoproteins

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

  • Cancer Treatment Study : A study involving human cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis compared to control groups. The mechanism was linked to proteasome inhibition and subsequent accumulation of pro-apoptotic proteins.
  • Antibiotic Resistance Study : In a clinical setting, this compound was tested alongside β-lactam antibiotics against resistant bacterial strains. The results showed enhanced effectiveness when used in combination, highlighting its role as a β-lactamase inhibitor.
  • Viral Infection Study : In vitro experiments indicated that this compound could reduce viral loads in infected cells by interfering with viral entry mechanisms, showcasing its potential as an antiviral agent.

Q & A

Q. How can scoping reviews identify gaps in mechanistic studies of this compound?

  • Methodological Answer :
  • Framework : Follow Arksey & O’Malley’s 5-stage scoping methodology :

Define research questions (e.g., “What mechanistic pathways are proposed for boronate-mediated catalysis?”).

Identify relevant disciplines (organic chemistry, chemical biology).

Screen for studies lacking kinetic/thermodynamic data.

Chart data (e.g., table of reported kcatk_{cat}/KMK_M values).

Consult experts to prioritize unexplored mechanisms (e.g., radical vs. polar pathways) .

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